

# T Cell Receptor Recognition of the GILGFVFTL Epitope: A Technical Guide

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## Compound of Interest

Compound Name: CEF1, Influenza Matrix Protein M1  
(58-66)

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This technical guide provides an in-depth overview of the molecular interactions, binding kinetics, and experimental methodologies involved in the T cell receptor (TCR) recognition of the immunodominant influenza A virus M158-66 epitope, GILGFVFTL, presented by the human leukocyte antigen (HLA)-A\*02:01 allotype.

## Data Presentation: TCR-pMHC Binding Affinities

The affinity of the T cell receptor for its peptide-MHC ligand is a critical determinant of T cell activation. Surface plasmon resonance (SPR) is a standard technique for measuring these binding kinetics. The table below summarizes the binding affinity (KD) of the well-characterized JM22 TCR to the wild-type GILGFVFTL epitope and several of its variants presented on HLA-A\*0201.

Peptide Epitope	Amino Acid Sequence	TCR	Binding Affinity (KD) in $\mu$ M
M158-66 (Wild-Type)	GILGFVFTL	JM22	18.2 <sup>[1]</sup>
M158-66 G4E Variant	GILEFVFTL	JM22	34.5 <sup>[1]</sup>
M158-66 F5L Variant	GILGLVFTL	JM22	41.7 <sup>[1]</sup>

## Experimental Protocols

### Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity Measurement

This protocol outlines the general steps for determining the binding affinity and kinetics of a soluble TCR with a pMHC complex using SPR.<sup>[2][3][4]</sup>

#### 1. Materials and Reagents:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified, biotinylated pMHC-I complexes (GILGFVFTL/HLA-A\*02:01)
- Purified, soluble TCR
- Streptavidin for capture-based methods

#### 2. Ligand Immobilization:

- Equilibrate the sensor chip with running buffer.
- Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC and NHS.
- Inject the pMHC complex diluted in immobilization buffer to the desired density.
- Deactivate remaining active esters with an injection of ethanolamine-HCl.

#### 3. Analyte Interaction Analysis:

- Inject a series of concentrations of the soluble TCR (analyte) over the immobilized pMHC surface.
- Monitor the association and dissociation phases in real-time, generating a sensorgram.
- Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a pulse of low pH buffer).

#### 4. Data Analysis:

- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant ( $k_{on}$ ), dissociation rate constant ( $k_{off}$ ), and the equilibrium dissociation constant ( $K_D$ ).

## Peptide-MHC Tetramer Staining for Flow Cytometry

This protocol details the procedure for identifying and quantifying GILGFVFTL-specific T cells using fluorescently labeled pMHC tetramers and flow cytometry.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

#### 1. Materials and Reagents:

- Peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Fluorochrome-conjugated pMHC-I tetramer (GILGFVFTL/HLA-A\*02:01)
- Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD8)
- Viability dye (e.g., 7-AAD)
- Flow cytometer

#### 2. Cell Staining:

- Resuspend  $1-2 \times 10^6$  cells in 50  $\mu$ L of FACS buffer in a FACS tube.
- Add the pMHC-I tetramer at the manufacturer's recommended concentration.

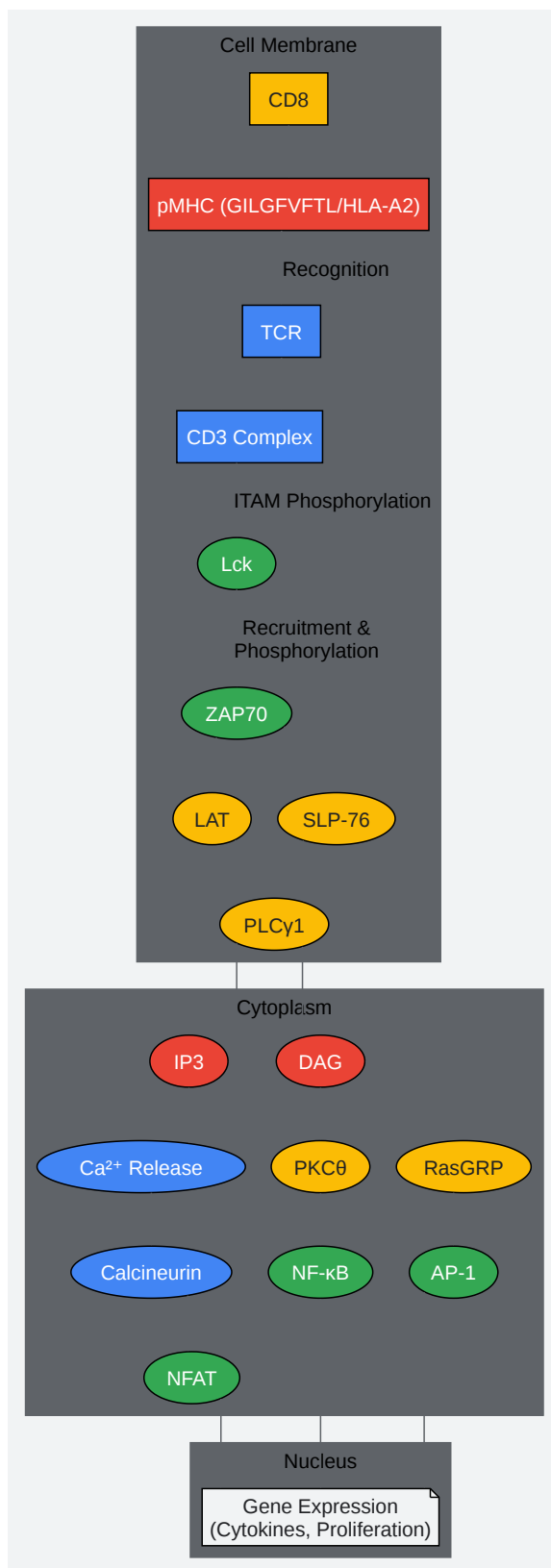
- Incubate for 30-60 minutes at 4°C in the dark.
- Add the fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies.
- Incubate for an additional 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of FACS buffer, pelleting by centrifugation.
- Resuspend the cells in 200 µL of FACS buffer containing a viability dye.

### 3. Flow Cytometry Analysis:

- Acquire the stained cells on a flow cytometer.
- Gate on the live, single-cell lymphocyte population.
- Within the lymphocyte gate, identify the CD3+ T cells.
- From the CD3+ population, gate on the CD8+ T cells.
- Analyze the CD8+ population for tetramer-positive cells.

## Visualizations

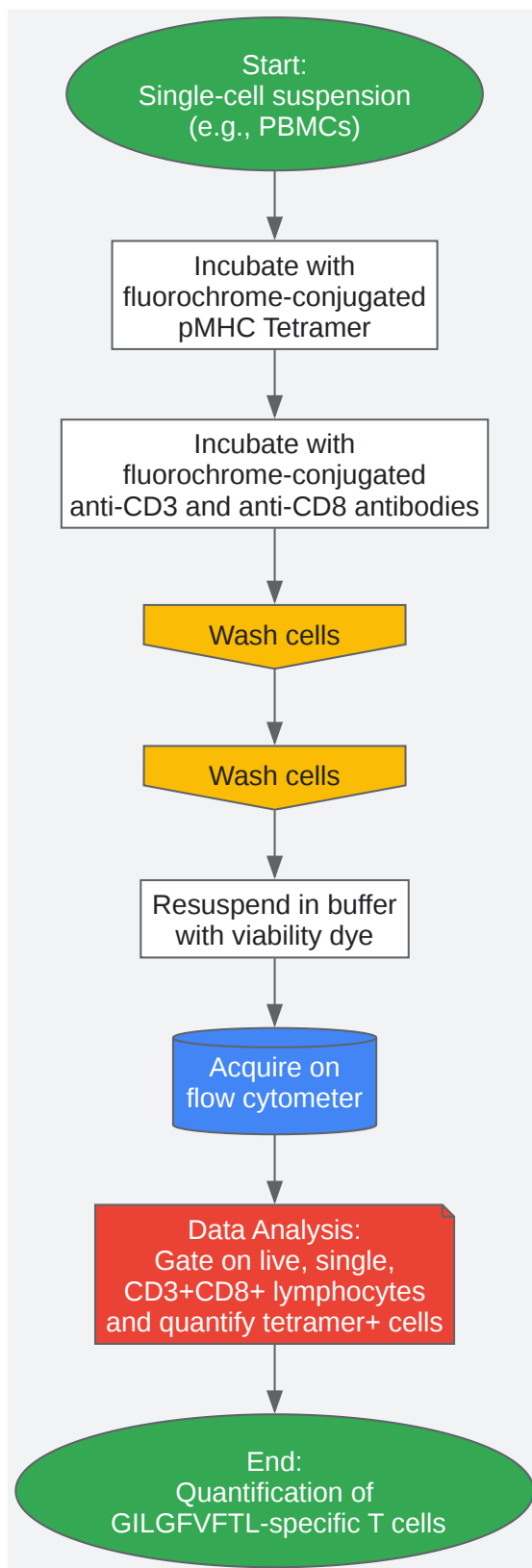
### T Cell Receptor Signaling Pathway



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Caption: T Cell Receptor (TCR) Signaling Cascade.

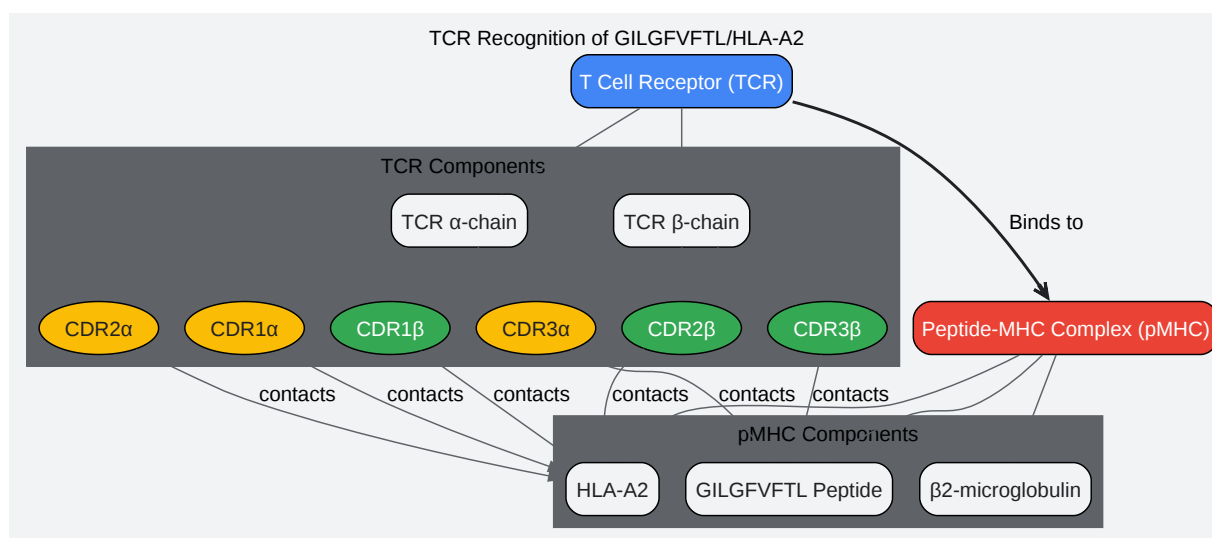
## Experimental Workflow: pMHC Tetramer Staining



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Caption: Workflow for pMHC Tetramer Staining.

## Logical Relationship: TCR-pMHC Interaction



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Caption: Key Interactions in TCR-pMHC Recognition.

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